6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid
CAS No.: 1420792-16-0
Cat. No.: VC17430120
Molecular Formula: C19H11BrN2O2
Molecular Weight: 379.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1420792-16-0 |
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Molecular Formula | C19H11BrN2O2 |
Molecular Weight | 379.2 g/mol |
IUPAC Name | 6-bromo-2-isoquinolin-5-ylquinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C19H11BrN2O2/c20-12-4-5-17-15(8-12)16(19(23)24)9-18(22-17)14-3-1-2-11-10-21-7-6-13(11)14/h1-10H,(H,23,24) |
Standard InChI Key | GSFZGYBQZXSYSS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
The molecular formula of 6-bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid is , with a molar mass of 403.21 g/mol. Its InChI identifier (InChI=1S/C19H11BrN2O2/c20-12-4-5-17-15(8-12)16(19(23)24)9-18(22-17)14-3-1-2-11-10-21-7-6-13(11)14/h1-10H,(H,23,24)) and SMILES notation (O=C(O)C=1C=C(N=C2C=CC(Br)=CC21)C3=CC=CC=4C=NC=CC43) provide precise representations of its connectivity and stereoelectronic properties . Key structural elements include:
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Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring, which facilitates π-π stacking interactions with biological targets.
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Bromine Substituent: Positioned at the 6-carbon, this halogen enhances electrophilic reactivity and influences lipophilicity, potentially improving membrane permeability .
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Isoquinoline Moiety: The 2-position substitution introduces a second nitrogen-containing heterocycle, expanding hydrogen-bonding and van der Waals interaction capabilities .
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Carboxylic Acid Group: At the 4-position, this functional group contributes to acidity (pKa ≈ 4.5–5.0) and enables salt formation or coordination with metal ions in enzymatic active sites .
Synthetic Approaches and Challenges
While no direct synthesis route for 6-bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid is documented in the provided sources, analogous brominated isoquinoline derivatives offer insights into plausible strategies. For example, CN103880745A details a four-step synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, involving:
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Reduction: 3-Bromophenylacetonitrile is hydrogenated using Raney nickel to yield 3-bromophenethylamine .
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Amidation: Reaction with methyl chloroformate forms methyl 3-bromophenethylcarbamate .
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Ring Closure: Treatment with 2-oxoacetic acid and sulfuric acid generates the tetrahydroisoquinoline framework .
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Hydrolysis: Acidic conditions cleave the methyl ester to produce the carboxylic acid .
Biological Activity and Mechanistic Insights
Quinoline-4-carboxylic acid derivatives exhibit pronounced anticancer activity, as demonstrated in studies against breast (MCF-7), cervical (HeLa), and bone marrow (K-562) cancer cells . Key findings include:
Cytotoxicity and Selectivity
At 100 μM, structurally related compounds reduced cancer cell viability by 60–80% while sparing normal BHK-21 cells, suggesting a mechanism selective for malignant phenotypes . 6-Bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid likely shares this selectivity due to its analogous quinoline backbone and electrophilic bromine atom, which may alkylate DNA or inhibit topoisomerases .
Cell Cycle Arrest and Apoptosis
Flow cytometry revealed that quinoline derivatives induce S-phase or G2/M arrest, disrupting DNA replication and mitosis. Subsequent apoptosis is marked by chromatin condensation and nuclear fragmentation, observed via DAPI/PI staining . The carboxylic acid group may chelate Mg²⁺ or Zn²⁺ ions essential for cell cycle regulatory enzymes, amplifying these effects .
DNA Interaction
UV-Vis and fluorescence quenching assays indicate intercalation or minor groove binding modes, with binding constants () ranging from to M⁻¹. The planar isoquinoline system enhances π-stacking with base pairs, while the bromine atom may facilitate covalent adduct formation .
Pharmacological and Pharmacokinetic Properties
The bromine and carboxylic acid groups critically influence the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) profile:
Low aqueous solubility may limit bioavailability, necessitating prodrug strategies or nanoparticle formulations. The carboxylic acid group promotes renal excretion, reducing systemic toxicity but requiring dose optimization .
Comparative Analysis of Related Compounds
The structural and functional similarities between 6-bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid and other brominated quinolines underscore their therapeutic potential:
Compound | CAS | Key Features | Biological Activity |
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6-Bromo-2-phenylquinoline-4-carboxylic acid | 33007-99-7 | Phenyl substituent at C2 | Antiproliferative (IC₅₀ = 18 μM) |
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | N/A | Saturated isoquinoline ring | Enzyme inhibition (TNAP) |
The isoquinoline moiety in 6-bromo-2-(isoquinolin-5-yl)quinoline-4-carboxylic acid enhances DNA affinity compared to phenyl-substituted analogs, while the unsaturated ring improves metabolic stability over tetrahydro derivatives .
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